molecular formula C20H16N6O2 B8633425 2-Amino-4-nicotinamido-6-(1-methoxy-4-naphthyl)-s-triazine CAS No. 92616-17-6

2-Amino-4-nicotinamido-6-(1-methoxy-4-naphthyl)-s-triazine

Cat. No. B8633425
Key on ui cas rn: 92616-17-6
M. Wt: 372.4 g/mol
InChI Key: MZJQCVUBQNLANS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04593025

Procedure details

Nicotinic acid (2.98 grams) was dissolved in 40 ml of pyridine, 1.39 grams of methanesulfonyl chloride was added thereto, and the mixture was heated to reflux for thirty minutes. Then 2.7 grams of 2,4-diamino-6-(1-methoxy-4-naphthyl)-s-triazine was added thereto, the mixture was heated to reflux for four hours, and the refluxing was continued for three hours more after addition of 0.35 gram of methane sulfonyl chloride. After the reaction was completed, pyridine was evaporated therefrom, water was added to the residue, the crystals separated out were collected by filtration, well washed with water, added to 130 ml of methyl alcohol, the mixture was heated to reflux for twenty minutes, and the crystals were collected by filtration when the solution was still hot. The crystals were then suspended in 50 ml of methyl alcohol, the suspension was heated to reflux for three hours, and dioxane was added to the suspension to afford 2-amino-4-nicotinoylamino-6-(1-methoxy-4-naphthyl)-s-triazine, beige needles, melting point 208° to 209° C. The yield was 1.84 grams.
Quantity
2.98 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.39 g
Type
reactant
Reaction Step Two
Quantity
2.7 g
Type
reactant
Reaction Step Three
Quantity
0.35 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([OH:9])(=O)[C:2]1[CH:7]=[CH:6][CH:5]=[N:4][CH:3]=1.CS(Cl)(=O)=O.[NH2:15][C:16]1[N:21]=[C:20]([NH2:22])[N:19]=[C:18]([C:23]2[C:32]3[C:27](=[CH:28][CH:29]=[CH:30][CH:31]=3)[C:26]([O:33][CH3:34])=[CH:25][CH:24]=2)[N:17]=1>N1C=CC=CC=1>[NH2:22][C:20]1[N:21]=[C:16]([NH:15][C:1](=[O:9])[C:2]2[CH:7]=[CH:6][CH:5]=[N:4][CH:3]=2)[N:17]=[C:18]([C:23]2[C:32]3[C:27](=[CH:28][CH:29]=[CH:30][CH:31]=3)[C:26]([O:33][CH3:34])=[CH:25][CH:24]=2)[N:19]=1

Inputs

Step One
Name
Quantity
2.98 g
Type
reactant
Smiles
C(C1=CN=CC=C1)(=O)O
Name
Quantity
40 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
1.39 g
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Three
Name
Quantity
2.7 g
Type
reactant
Smiles
NC1=NC(=NC(=N1)N)C1=CC=C(C2=CC=CC=C12)OC
Step Four
Name
Quantity
0.35 g
Type
reactant
Smiles
CS(=O)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for thirty minutes
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for four hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
pyridine was evaporated
ADDITION
Type
ADDITION
Details
water was added to the residue
CUSTOM
Type
CUSTOM
Details
the crystals separated out
FILTRATION
Type
FILTRATION
Details
were collected by filtration
WASH
Type
WASH
Details
well washed with water
ADDITION
Type
ADDITION
Details
added to 130 ml of methyl alcohol
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for twenty minutes
FILTRATION
Type
FILTRATION
Details
the crystals were collected by filtration when the solution
TEMPERATURE
Type
TEMPERATURE
Details
the suspension was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for three hours
Duration
3 h
ADDITION
Type
ADDITION
Details
dioxane was added to the suspension

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
NC1=NC(=NC(=N1)NC(C1=CN=CC=C1)=O)C1=CC=C(C2=CC=CC=C12)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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